molecular formula C21H23N5O3S B357591 N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE CAS No. 577698-06-7

N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE

Cat. No.: B357591
CAS No.: 577698-06-7
M. Wt: 425.5g/mol
InChI Key: CGARWUFWLQVPFG-UHFFFAOYSA-N
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Description

N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a hydroxybutyl group, a methyl group, a triazolo-phthalazine moiety, and a benzenesulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the triazolo-phthalazine core, which is then functionalized with the benzenesulfonamide group. The hydroxybutyl group is introduced in the final steps of the synthesis. Common reagents used in these reactions include various sulfonyl chlorides, triazole derivatives, and butanol derivatives. The reaction conditions often involve the use of catalysts, such as piperidine, and solvents like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butanone or butanoic acid, while reduction of the nitro group can produce aniline derivatives.

Scientific Research Applications

N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The triazolo-phthalazine moiety is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various pharmacological effects, such as anti-inflammatory and anticancer activities. The hydroxybutyl group and benzenesulfonamide moiety also contribute to the compound’s overall activity by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives
  • 1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine-based compounds
  • Bis(1,2,4-triazolo[3,4-b][1,3,4]thiadiazine) derivatives

Uniqueness

N-(1-HYDROXYBUTAN-2-YL)-2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and its structural complexity. The presence of the hydroxybutyl group, triazolo-phthalazine moiety, and benzenesulfonamide group in a single molecule provides a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .

Properties

CAS No.

577698-06-7

Molecular Formula

C21H23N5O3S

Molecular Weight

425.5g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2-methyl-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C21H23N5O3S/c1-4-16(12-27)25-30(28,29)19-11-15(10-9-13(19)2)20-22-23-21-18-8-6-5-7-17(18)14(3)24-26(20)21/h5-11,16,25,27H,4,12H2,1-3H3

InChI Key

CGARWUFWLQVPFG-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)C

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=CC(=C1)C2=NN=C3N2N=C(C4=CC=CC=C43)C)C

Origin of Product

United States

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